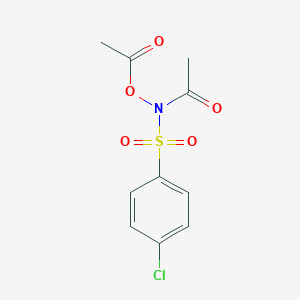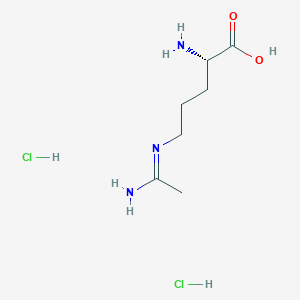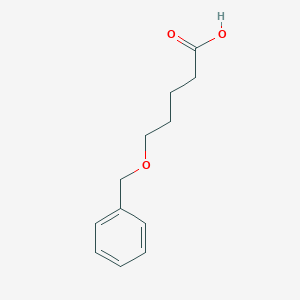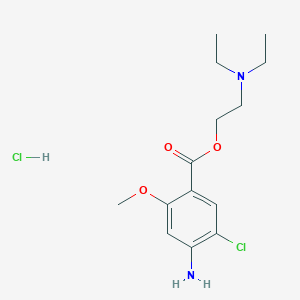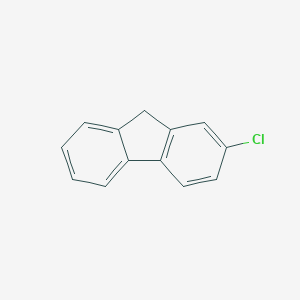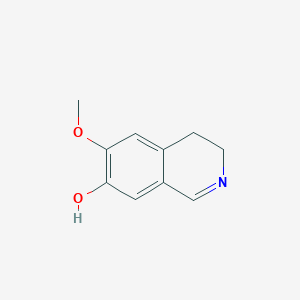
7-羟基-6-甲氧基-3,4-二氢异喹啉
描述
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is a chemical compound that acts as a reagent for the synthesis and dual dopamine D1 receptor agonist/D2 receptor antagonist activity . It is used in the structure-activity relationship (SAR) of tetrahydroisoquinolines for treating schizophrenia .
Molecular Structure Analysis
The molecular formula of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is C10H11NO2 . Its molecular weight is 177.20 g/mol . The IUPAC name is 6-methoxy-3,4-dihydroisoquinolin-7-ol . The InChI code is 1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3 .Physical And Chemical Properties Analysis
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is a yellow crystalline powder . Its exact physical and chemical properties are not detailed in the search results.科学研究应用
Synthesis of Tetrahydroisoquinoline Derivatives
This compound is utilized in the synthesis of various tetrahydroisoquinoline derivatives. These derivatives are significant due to their presence in numerous natural products and pharmaceuticals. The hydroxy and methoxy groups present in the compound can undergo various chemical reactions, leading to a wide range of synthetic applications .
Dopamine Receptor Modulation
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline acts as a reagent for the synthesis of compounds with dual dopamine D1 receptor agonist/D2 receptor antagonist activity. This is particularly relevant in the development of treatments for neuropsychiatric disorders such as schizophrenia .
Antimetastatic Activity
Derivatives of 3,4-dihydroisoquinoline have shown antimetastatic activity, which is crucial in cancer research. The modification of the hydroxy and methoxy groups can lead to compounds that inhibit the spread of cancer cells .
Anti-inflammatory and Analgesic Properties
Research indicates that certain 3,4-dihydroisoquinoline molecules exhibit anti-inflammatory and analgesic properties. This suggests that 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline could be a precursor in the synthesis of new anti-inflammatory drugs .
Cardiovascular Research
Compounds derived from 3,4-dihydroisoquinoline have been studied for their antiarrhythmic and antiaggregatory effects, which are beneficial in treating cardiovascular diseases. The compound’s structure could be modified to enhance these properties .
Antihypertensive Effects
The structural framework of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is conducive to the development of antihypertensive agents. By altering the functional groups, researchers can synthesize molecules that help in managing high blood pressure .
Antibacterial Applications
There is evidence that 3,4-dihydroisoquinoline derivatives possess antibacterial activity. This makes 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline a valuable starting material for creating new antibacterial agents .
作用机制
Target of Action
The primary target of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is the dopamine D1 and D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several key functions such as motor control, reward, reinforcement, and the regulation of mood.
Mode of Action
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline acts as a dual dopamine D1 receptor agonist and D2 receptor antagonist . This means it stimulates the D1 receptors and inhibits the D2 receptors, thereby modulating the activity of the dopaminergic system.
Pharmacokinetics
It is known to besoluble in hot water, chloroform, ethanol, methanol, and hot ethyl acetate , which suggests it may have good bioavailability
Action Environment
The action, efficacy, and stability of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its stability may be affected by storage conditions, as it is recommended to be stored in a dry room at normal temperature .
安全和危害
属性
IUPAC Name |
6-methoxy-3,4-dihydroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWYWCIBNWMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196691 | |
| Record name | 6-Methoxy-3,4-dihydro-7-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline | |
CAS RN |
4602-73-7 | |
| Record name | 3,4-Dihydro-6-methoxy-7-isoquinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-3,4-dihydro-7-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-6-METHOXY-7-ISOQUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NSL0GBQ6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





